molecular formula C21H28O2 B1208520 Pregna-4,11-diene-3,20-dione CAS No. 2625-60-7

Pregna-4,11-diene-3,20-dione

Cat. No. B1208520
CAS RN: 2625-60-7
M. Wt: 312.4 g/mol
InChI Key: XMUAORABVRJUDU-LEKSSAKUSA-N
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Description

Pregna-4,11-diene-3,20-dione, also known as 11-Dehydroprogesterone, is a chemical compound . It is a steroidal progestin that was never marketed .


Synthesis Analysis

The production of Pregna-4,11-diene-3,20-dione is a complex and expensive process . An efficient hydrogenation method for 17α-hydroxy-6-methylen-pregna-4,9 (11)-diene-3,20-dione has been developed, leading to the synthesis of fluorometholone with a 45% overall yield .


Molecular Structure Analysis

The molecular formula of Pregna-4,11-diene-3,20-dione is C21H28O2 . The canonical SMILES structure is CC(=O)C1CCC2C1(C=CC3C2CCC4=CC(=O)CCC34C) .


Chemical Reactions Analysis

The transformation of phytosterols into Pregna-4,11-diene-3,20-dione involves a combined microbial and chemical process . This process includes the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17 (20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum .


Physical And Chemical Properties Analysis

Pregna-4,11-diene-3,20-dione has a density of 1.1±0.1 g/cm3, a boiling point of 451.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 90.9±0.4 cm3 .

Scientific Research Applications

Microbial Conversion

One significant application of Pregna-4,11-diene-3,20-dione derivatives is in microbial conversion. For instance, a study by Fokina et al. (2003) explored the conversion of these compounds by Nocardioides simplex, leading to various biotransformation products. This kind of microbial conversion is crucial for understanding and enhancing the production of bioactive steroids (Fokina et al., 2003).

Synthesis of Corticoids

Another important application is in the synthesis of corticoids. Lưu Đức Huy et al. (2015) presented the synthesis of 21-acetate pregna-4,9(11)-diene-17α,21-diol-3,20-dione, an intermediate essential for synthesizing corticoids like hydrocortisone and prednisolone. This research highlights the role of Pregna-4,11-diene-3,20-dione derivatives in producing important medical steroids (Lưu Đức Huy et al., 2015).

Photochemistry Studies

The compound's photochemical properties have also been a subject of study. For example, Ricci et al. (2001) examined the photochemistry of pregna-1,4-diene-3,20-diones, providing insights into the behavior of these compounds under different light conditions. Such studies are vital for understanding the stability and reactivity of pharmaceutical compounds (Ricci et al., 2001).

Anti-Inflammatory Properties

Research has also explored the anti-inflammatory properties of certain Pregna-4,11-diene-3,20-dione derivatives. Fox et al. (1980) studied a novel anti-inflammatory steroid, highlighting the potential therapeutic applications of these compounds (Fox et al., 1980).

Cytotoxic Activity

Bai et al. (2007) isolated new pregnanes from Nerium oleander and examined their anti-inflammatory and cytotoxic activities, demonstrating the potential of Pregna-4,11-diene-3,20-dione derivatives in cancer research (Bai et al., 2007).

Mechanism of Action

While the mechanism of action for Pregna-4,11-diene-3,20-dione is not explicitly mentioned in the search results, it is known that Pregna-4,20-dien-3,6-dione, a related compound, has been found to activate the vomeronasal organ in men .

Safety and Hazards

When handling Pregna-4,11-diene-3,20-dione, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,11-12,16-19H,4-8,10H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUAORABVRJUDU-LEKSSAKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(C=CC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C=C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180885
Record name 11-Dehydroprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregna-4,11-diene-3,20-dione

CAS RN

2625-60-7
Record name Pregna-4,11-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2625-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Dehydroprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002625607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregna-4,20-dione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-Dehydroprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-DEHYDROPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUL6GTR69Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the administration method of 11-Dehydroprogesterone affect its biological activity?

A2: Yes, the method of administration can significantly influence the effectiveness of 11-Dehydroprogesterone. Studies reveal that when administered to rats in a saline solution containing "Tween 80", its ability to stimulate decidual growth decreases by 50% compared to when it is suspended in oil []. This difference suggests that solubility and absorption of the compound, which can be affected by the administration method, play a crucial role in its biological activity.

Q2: Can 11-Dehydroprogesterone be synthesized from other steroids?

A3: Yes, 11-Dehydroprogesterone can be synthesized from other steroids through a dehydration process. This method, applicable to various nuclear hydroxylated steroids, facilitates the introduction of unsaturation within the steroid nucleus []. For instance, 11-Dehydroprogesterone can be produced from its corresponding 11β-hydroxy, 11α-hydroxy, or 9α-hydroxy steroid precursors using this dehydration process [].

Q3: Beyond its progestogenic activity, are there other applications for 11-Dehydroprogesterone in steroid chemistry?

A4: Absolutely. 11-Dehydroprogesterone serves as a valuable intermediate in synthesizing other physiologically active steroid compounds []. For example, it can be chemically modified to produce 9(11)-dehydroprogesterone, a compound with its own distinct biological activities []. This versatility makes 11-Dehydroprogesterone a crucial compound in steroid chemistry, expanding its applications beyond its inherent progestogenic properties.

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